molecular formula C14H13NO2 B082186 2-Phenethyl-nicotinic acid CAS No. 14578-19-9

2-Phenethyl-nicotinic acid

Cat. No.: B082186
CAS No.: 14578-19-9
M. Wt: 227.26 g/mol
InChI Key: FIBVUGPJCPOSJB-UHFFFAOYSA-N
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Description

2-Phenethyl-nicotinic acid is an organic compound with the molecular formula C14H13NO2 It is a derivative of nicotinic acid, where a phenethyl group is attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenethyl-nicotinic acid typically involves the reaction of nicotinic acid with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 2-phenethylpyridine followed by oxidation. This method ensures higher yields and purity, making it suitable for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form 2-phenethyl-3-pyridinemethanol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-Phenethyl-3-pyridinecarboxaldehyde.

    Reduction: 2-Phenethyl-3-pyridinemethanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Phenethyl-nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Phenethyl-nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of nicotinic acid receptors, influencing metabolic pathways related to lipid metabolism and energy production. The compound’s effects on cellular signaling pathways are also being studied to understand its potential therapeutic benefits.

Comparison with Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.

    2-Phenethylpyridine: A precursor in the synthesis of 2-Phenethyl-nicotinic acid.

    2-Phenethyl-3-pyridinemethanol: A reduced form of this compound.

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties compared to its parent compound, nicotinic acid

Properties

IUPAC Name

2-(2-phenylethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBVUGPJCPOSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618467
Record name 2-(2-Phenylethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14578-19-9
Record name 2-(2-Phenylethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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